molecular formula C8F18O6S4 B12063823 Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide

Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide

Cat. No.: B12063823
M. Wt: 662.3 g/mol
InChI Key: WFONBBSFKILHTE-UHFFFAOYSA-N
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Description

Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide is a specialized chemical compound with the molecular formula

C8F18O6S4C_8F_{18}O_6S_4C8​F18​O6​S4​

and a molecular weight of 662.31 g/mol . This compound is characterized by its unique structure, which includes two fluorsulfonyl groups and a perfluorinated ether backbone. It is primarily used in advanced chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the perfluorinated ether backbone. This can be achieved through the oligomerization of hexafluoropropylene oxide.

    Introduction of Fluorsulfonyl Groups: The fluorsulfonyl groups are introduced via a sulfonylation reaction. This involves the reaction of the perfluorinated ether with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Disulfide Linkage: The final step involves the formation of the disulfide linkage. This can be achieved by oxidizing the thiol precursors using an oxidizing agent like hydrogen peroxide or iodine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide can undergo oxidation reactions, leading to the formation of sulfonic acids or sulfonates.

    Reduction: Reduction of this compound typically results in the cleavage of the disulfide bond, yielding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorsulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Sulfonic Acids: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a precursor for the preparation of advanced materials.

    Biology: Employed in the study of protein disulfide bonds and as a tool for modifying biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique chemical properties.

    Industry: Utilized in the production of high-performance polymers and coatings, especially in environments requiring chemical resistance.

Mechanism of Action

The mechanism by which Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide exerts its effects is primarily through its ability to form and break disulfide bonds. This property is crucial in biochemical processes, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and subsequent changes in protein function.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) disulfide: Known for its use in chemical warfare as mustard gas.

    Bis(2-hydroxyethyl) disulfide: Used in the synthesis of thiol-containing compounds.

    Bis(4-nitrophenyl) disulfide:

Uniqueness

Bis(5-fluorsulfonylperfluoro-3-oxapentyl) disulfide stands out due to its perfluorinated structure, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials.

Properties

Molecular Formula

C8F18O6S4

Molecular Weight

662.3 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)ethyl]disulfanyl]ethoxy]ethanesulfonyl fluoride

InChI

InChI=1S/C8F18O6S4/c9-1(10,31-3(13,14)7(21,22)35(25,27)28)5(17,18)33-34-6(19,20)2(11,12)32-4(15,16)8(23,24)36(26,29)30

InChI Key

WFONBBSFKILHTE-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)SSC(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F

Origin of Product

United States

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